A Technical Guide to the Structural Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride
A Technical Guide to the Structural Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride
Introduction
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a chiral small molecule featuring a primary amine and an imidazole functional group. As a derivative of histamine, its biological significance necessitates a rigorous and unambiguous structural characterization, which is a cornerstone of modern drug development and chemical research. The molecular formula is C₆H₁₃Cl₂N₃, and its molecular weight is 198.09 g/mol .[1][2] The control over its chemical identity, stereochemical integrity, and solid-state form is paramount for ensuring safety, efficacy, and batch-to-batch consistency.
This guide provides an in-depth framework for the comprehensive structural analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. The narrative integrates multiple analytical techniques into a self-validating system, ensuring scientific integrity and aligning with regulatory expectations for drug substance characterization.[3][4]
Part 1: Confirmation of Covalent Structure and Chemical Identity
The foundational step in any analysis is the unequivocal confirmation of the molecule's covalent structure—the precise arrangement and bonding of its atoms. This is achieved by employing a suite of complementary spectroscopic techniques.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry is the definitive tool for confirming molecular weight. For a pre-charged, polar molecule like an amine dihydrochloride, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion. We analyze the compound in a positive ion mode to detect the protonated free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition, providing a high degree of confidence in the chemical formula.
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, we can deduce the connectivity of the molecule. For imidazole-containing compounds, fragmentation often involves the loss of small molecules from side chains while the imidazole ring itself remains intact, providing a characteristic fragmentation signature.[5][6]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures the amine is protonated.
-
Chromatography (Optional but Recommended): Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) to separate the analyte from potential non-volatile impurities. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry (ESI-MS):
-
Mode: Positive Ion Electrospray (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion and MS/MS data by selecting the parent ion for collision-induced dissociation (CID).
-
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z | Observed m/z (HRMS) |
|---|---|---|---|
| Free Base (M) | C₆H₁₁N₃ | 125.0953 | - |
| Protonated Parent Ion ([M+H]⁺) | C₆H₁₂N₃⁺ | 126.1031 | 126.103 ± 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity
Expertise & Causality: NMR spectroscopy provides the most detailed picture of the covalent structure in solution. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish H-H and C-H connectivities, respectively, allowing for the complete assembly of the molecular puzzle. The chemical shifts, integration values, and coupling patterns are all critical pieces of evidence.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄, as the dihydrochloride salt is highly polar.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Suppress the residual water signal if using D₂O.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Perform COSY and HSQC experiments to establish correlations.
-
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ | Doublet | ~1.3 |
| -CH₂- | Multiplet | ~3.1 |
| -CH(N)- | Multiplet | ~3.8 |
| Imidazole C5-H | Singlet | ~7.6 |
| Imidazole C2-H | Singlet | ~8.9 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, we expect to see distinct peaks corresponding to the N-H bonds of the primary amine and the imidazole ring, C-H bonds of the aliphatic chain, and the C=C and C=N bonds within the aromatic imidazole ring.[7][8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Ammonium Salt) | Stretch | 3200-2800 (broad) |
| N-H (Imidazole) | Stretch | 3150-3000 |
| C-H (Aliphatic) | Stretch | 2980-2850 |
| C=N, C=C (Imidazole) | Stretch | 1650-1450 |
Part 2: Stereochemical Analysis: Defining the 3D Structure
For a chiral molecule, confirming the covalent structure is only half the battle. The absolute configuration and enantiomeric purity are critical quality attributes that directly impact biological activity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Expertise & Causality: Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, %ee).[10] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often highly effective.[11][12]
Experimental Protocol: Chiral HPLC Method
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape.
-
Isocratic Elution:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (imidazole chromophore).
-
-
System Suitability: Inject a racemic (50:50) sample to confirm separation of the two enantiomers. The resolution between the (R)- and (S)-peaks should be >1.5.
-
Quantification: Inject the sample of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. Calculate the %ee using the peak areas: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
X-Ray Crystallography for Absolute Configuration
Expertise & Causality: While chiral HPLC quantifies purity, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the absolute configuration.[13][14] By diffracting X-rays off a suitable single crystal, a three-dimensional electron density map of the molecule is generated. When anomalous dispersion is used, the absolute structure can be determined, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. This technique also confirms the salt stoichiometry and reveals the intricate network of hydrogen bonds in the solid state.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.
-
Absolute Configuration Determination: Refine the structural model against the data. The value of the Flack parameter will confirm the (R)-configuration. A value near 0 indicates the correct assignment, while a value near 1 would indicate the opposite enantiomer.
Part 3: Solid-State Characterization
The physical form of a drug substance can significantly impact its stability, solubility, and bioavailability. Characterizing the solid state is a critical regulatory requirement.[15]
X-Ray Powder Diffraction (PXRD) for Crystalline Fingerprinting
Expertise & Causality: PXRD is an essential tool for routine quality control of the solid form.[16][17] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in its crystal lattice. This technique is used to confirm the identity of the crystalline form, assess its purity, and monitor for any unwanted polymorphic transformations during manufacturing or storage.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently pack a few milligrams of the powder into a sample holder.
-
Data Acquisition: Collect the diffraction pattern on a powder diffractometer, typically using Cu Kα radiation, over a 2θ range of approximately 2° to 40°.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern obtained from a well-characterized batch.
Data Presentation: Representative PXRD Data
| Position (°2θ) | Relative Intensity (%) |
|---|---|
| Peak 1 | 100 |
| Peak 2 | 85 |
| Peak 3 | 70 |
| ... | ... |
Part 4: An Integrated Approach to Quality Control
A robust analytical control strategy integrates these techniques to ensure the quality of the drug substance. The methods are validated according to ICH guidelines and compiled into a specification, which is a set of tests, procedures, and acceptance criteria that must be met for a batch to be released.[4]
Data Presentation: Example Drug Substance Specification
| Test | Analytical Procedure | Acceptance Criteria |
|---|---|---|
| Identification | ||
| A: FTIR | ATR-FTIR | The spectrum corresponds to that of the reference standard. |
| B: HPLC Retention Time | Reversed-Phase HPLC | The principal peak corresponds in retention time to the reference standard. |
| Assay | Reversed-Phase HPLC | 98.0% - 102.0% |
| Stereochemical Purity | Chiral HPLC | Enantiomeric Excess: ≥ 99.5% |
| Crystallinity | PXRD | The diffractogram corresponds to the established crystalline form. |
| Impurities | HPLC | Individual Impurity: ≤ 0.10%; Total Impurities: ≤ 0.5% |
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